The synthesis of PTC-028 involves several chemical reactions starting from commercially available precursors. The compound's synthesis can be summarized as follows:
PTC-028 participates in various chemical reactions that are critical for its biological activity:
The mechanism of action of PTC-028 primarily revolves around its ability to inhibit BMI-1:
PTC-028 has several scientific uses primarily in oncology research:
PTC-028 (molecular formula: C₁₉H₁₂F₅N₅; CAS 1782970-28-8) features a bicyclic heteroaromatic structure with fluorine substitutions that enhance target binding and metabolic stability. With a molecular weight of 405.32 g/mol, it demonstrates exceptional solubility in DMSO (125 mg/mL; 308.40 mM) and moderate solubility in ethanol (17 mg/mL), though it remains insoluble in aqueous solutions [1] [10].
Table 1: Biochemical Properties of PTC-028
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₂F₅N₅ |
Molecular Weight | 405.32 g/mol |
CAS Number | 1782970-28-8 |
Solubility in DMSO | 125 mg/mL (308.40 mM) |
Solubility in Ethanol | 17 mg/mL |
Oral Bioavailability | Dose-proportional pharmacokinetics |
Pharmacokinetic studies in CD-1 mice reveal dose-proportional systemic exposure, with total plasma AUC₀₋₂₄h values of 10.9 μg•h/mL (10 mg/kg) and 26.1 μg•h/mL (20 mg/kg). Maximum plasma concentrations (Cₘₐₓ) reach 0.79 μg/mL and 1.49 μg/mL at these respective doses within 1-hour post-administration, followed by gradual decline. This favorable pharmacokinetic profile supports its development as an oral therapeutic agent [1] [10].
Mechanistically, PTC-028 induces hyperphosphorylation of BMI-1, triggering its proteasomal degradation. In ovarian cancer models (OV90, CP20 cells), 100 nM PTC-028 treatment causes near-complete BMI-1 depletion within 12 hours, accompanied by increased ubiquitinated histone H2A (uH2A) levels – a biomarker of BMI-1 functional inhibition [1] [5] [7].
BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1), functions as a master epigenetic regulator through histone H2A lysine 119 ubiquitination (H2AK119ub). This modification silences tumor suppressor genes, including the INK4a/ARF locus (encoding p16ᴵᴺᴷ⁴ᵃ and p14ᴬᴿᶠ), thereby promoting cell cycle progression and inhibiting apoptosis [2] [8] [9].
BMI-1 overexpression correlates with:
In ovarian cancer, BMI-1 is dysregulated in >80% of high-grade serous carcinomas and maintains CSC populations through suppression of caspase-mediated apoptosis. Crucially, BMI-1 inhibition selectively targets malignant cells while sparing normal counterparts – a differential effect attributed to basal BMI-1 dependency in cancer cells versus minimal functional requirements in normal somatic cells [2] [5].
Table 2: Oncogenic Functions of BMI-1 Across Cancer Types
Cancer Type | BMI-1 Function | Clinical Impact |
---|---|---|
Ovarian Cancer | Suppresses caspase-dependent apoptosis | Correlates with platinum resistance |
Adenoid Cystic Carcinoma | Maintains ALDHʰⁱᵍʰ/CD44ʰⁱᵍʰ CSC population | Drives metastasis and relapse |
Hepatocellular Carcinoma | Regulates INK4a/ARF and NF-κB pathways | Associated with early recurrence |
Cervical Cancer | Upregulates Sox2 and STAT3 signaling | Promotes lymph node metastasis |
The development of BMI-1 inhibitors represents a paradigm shift in targeting cancer stemness pathways. First-generation inhibitors like PTC-209 (discovered via high-throughput screening) suppress BMI-1 translation but require micromolar concentrations and exhibit suboptimal pharmacokinetics. PTC-028 addresses these limitations through its novel mechanism of post-translational BMI-1 modification and nanomolar potency [3] [6].
Comparative advantages of PTC-028:
Table 3: Evolution of BMI-1 Inhibitors in Oncology
Compound | Mechanism | Potency | Key Limitations | Development Status |
---|---|---|---|---|
PTC-209 | Suppresses BMI-1 mRNA translation | µM range | Poor pharmacokinetics | Preclinical |
PTC-028 | BMI-1 hyperphosphorylation & degradation | nM range | Limited clinical data | Preclinical |
PTC-596 (Unesbulin) | Accelerates BMI-1 degradation | nM range | Hematological toxicity | Phase II clinical trials |
In orthotopic ovarian cancer models, oral PTC-028 (15 mg/kg twice weekly) achieves 94% reduction in tumor weight – efficacy comparable to cisplatin/paclitaxel combination therapy. No significant body weight changes or overt toxicities are observed during treatment, supporting its favorable therapeutic index [1] [5].
Emerging evidence suggests synergistic potential with immunotherapy. BMI-1 inhibition enhances CD8⁺ T-cell infiltration in cervical cancer models and reverses chemotherapy-induced CSC enrichment in adenoid cystic carcinoma. These findings position PTC-028 as a promising cornerstone agent for combination regimens targeting both bulk tumor and CSC populations [3] [6] [8].
Concluding Remarks
PTC-028 exemplifies the rational translation of cancer stem cell biology into targeted therapeutics. Its distinct mechanism of BMI-1 depletion via post-translational modification, combined with oral bioavailability and selective cytotoxicity, addresses critical limitations of prior BMI-1 inhibitors. While clinical evaluation remains pending, compelling preclinical data across ovarian, cervical, and salivary gland cancer models underscore its potential as a novel epigenetic modulator in precision oncology. Future studies should explore its integration with immune checkpoint inhibitors and cytotoxic therapies to maximize therapeutic impact.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7